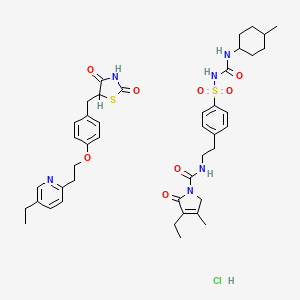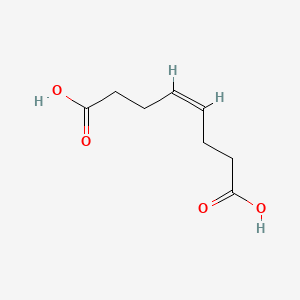
Subergorgic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Subergorgic acid is a natural product found in Subergorgia suberosa and Isis hippuris with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Isolation
Subergorgic acid, a sesquiterpene isolated from the Taiwanese Gorgonian coral Subergorgia suberosa, is known for its involvement in the biosynthetic pathways of various metabolites. A study by Wang et al. (2002) identified subergorgic acid among several compounds isolated from this coral, noting its potential role as a precursor in the biosynthesis of other metabolites, such as subergorgiol (Wang, Ahmed, Kuo, & Sheu, 2002).
Antifouling Applications
One significant application of subergorgic acid is in the field of antifouling. Zhang et al. (2019) discovered that subergorgic acid, extracted from Subergorgia suberosa, exhibits non-toxic but significant inhibitory effects against the settlement of Balanus amphitrite. This discovery is pivotal in the search for environmentally-friendly antifoulants, leading to further research on subergorgic acid derivatives for enhanced antifouling potency (Zhang, Ling, Yang, Liang, Zhang, Guo, Wang, Zhong, Xu, & Xu, 2019).
Biosynthetic Production
Research by Feng et al. (2020) highlights the biosynthesis of subergorgic acid by a soft coral-associated fungus, Aspergillus sp. EGF15-0-3. This study provides insights into the natural production of subergorgic acid and its analogues, contributing to our understanding of marine-derived bioactive compounds (Feng, Wei, Hu, Wang, Bingxin, Xie, Rong, Li, & Cuixian, 2020).
Propiedades
Nombre del producto |
Subergorgic acid |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m1/s1 |
Clave InChI |
LFKSRWRSZVCLFJ-VDHTUSMASA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@]23[C@H]1CC[C@]2(C=C([C@@H]3C)C(=O)O)C |
SMILES canónico |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Sinónimos |
subergorgic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



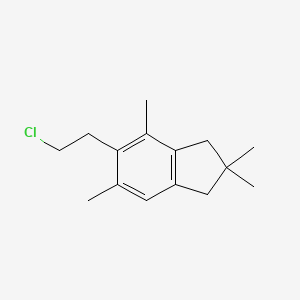
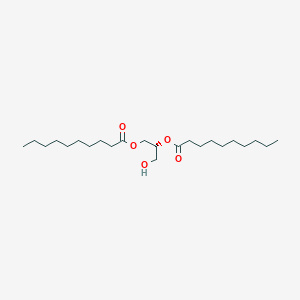
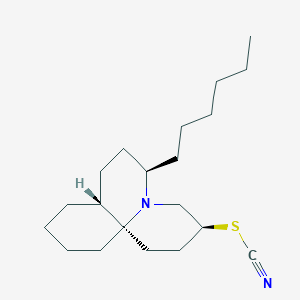
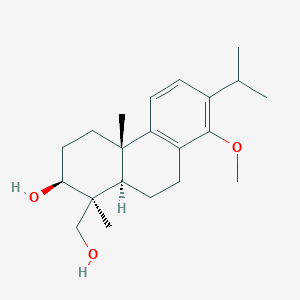

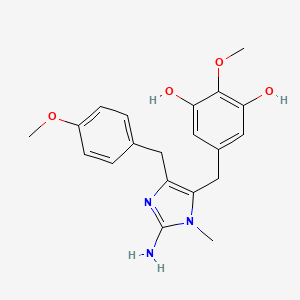

![1,5-Diazabicyclo[4.3.0]nonane](/img/structure/B1248370.png)
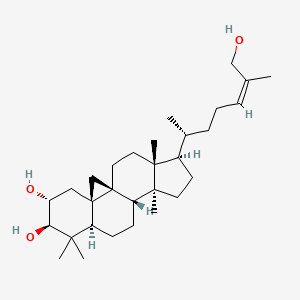
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1248376.png)


